molecular formula C28H50N4O2S B403563 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327169-46-0

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403563
CAS No.: 327169-46-0
M. Wt: 506.8g/mol
InChI Key: ROLLXNBRPZKSBC-UHFFFAOYSA-N
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Description

7-Hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the hexadecyl and hexylsulfanyl groups, respectively. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the hexylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the sulfur atom, potentially converting the compound into different derivatives with altered biological activities.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Reduced purine derivatives: from reduction.

    Substituted purine derivatives: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hexadecyl and hexylsulfanyl groups may enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The purine ring can mimic natural purine substrates, potentially inhibiting or modulating the activity of enzymes involved in purine metabolism.

Comparison with Similar Compounds

  • 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexadecyl-8-octylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Hexadecyl-8-phenethylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: The uniqueness of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The hexylsulfanyl group, in particular, may impart unique reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

7-hexadecyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-32-24-25(31(3)27(34)30-26(24)33)29-28(32)35-23-21-9-7-5-2/h4-23H2,1-3H3,(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLLXNBRPZKSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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